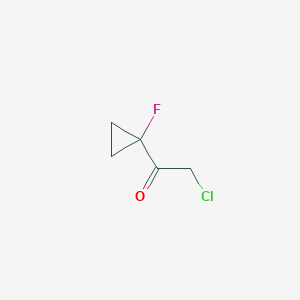

2-Chloro-1-(1-fluorocyclopropyl)ethanone

Description

Properties

IUPAC Name |

2-chloro-1-(1-fluorocyclopropyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClFO/c6-3-4(8)5(7)1-2-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUGDIYNSOUYME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151697-21-1 | |

| Record name | 2-chloro-1-(1-fluorocyclopropyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1-fluorocyclopropyl)ethanone typically involves the chlorination and fluorination of cyclopropyl methyl ketone. One common method includes dissolving cyclopropyl methyl ketone in a solvent, adding a metallic aluminum catalyst, and introducing chlorine gas to achieve chlorination. The reaction is followed by fluorination using a fluorinating agent under controlled conditions .

Industrial Production Methods

Industrial production of 2-Chloro-1-(1-fluorocyclopropyl)ethanone often employs continuous preparation systems. These systems allow for the sequential chlorination and fluorination of the starting materials, ensuring high yield and purity. The process involves precise control of reaction conditions, including temperature and pressure, to optimize the conversion rates and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1-fluorocyclopropyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropyl ethanones, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones .

Scientific Research Applications

2-Chloro-1-(1-fluorocyclopropyl)ethanone is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1-fluorocyclopropyl)ethanone involves its reactivity with various biological and chemical targets. The chloro and fluoro groups enhance its electrophilicity, making it a potent reactant in nucleophilic substitution reactions. The compound can interact with enzymes and proteins, affecting their function and activity. The specific molecular targets and pathways depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Chloro-1-(1-fluorocyclopropyl)ethanone, highlighting differences in substituents, physicochemical properties, and applications:

Structural and Reactivity Comparisons

- Substitution of fluorine with chlorine (e.g., 120983-72-4) increases molecular weight and halogen density, which may alter solubility and toxicity profiles .

Ring Systems :

- Cyclopropane rings (e.g., 151697-21-1) impose steric strain, whereas pyrrole rings (e.g., 53391-62-1) enable π-conjugation, influencing reactivity in nucleophilic substitutions .

- Polycyclic aromatic substituents (e.g., fluorenyl derivatives) extend delocalization, useful in antimalarial drug synthesis .

Biological Activity

2-Chloro-1-(1-fluorocyclopropyl)ethanone (CAS No. 151697-21-1) is an organic compound notable for its unique structural features and biological activity. This compound, with the molecular formula CHClF O, has garnered interest in various fields, including medicinal chemistry and agricultural sciences, due to its reactivity and potential applications.

The compound features both chloro and fluoro substituents, which enhance its electrophilic nature. This property allows it to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The mechanism of action primarily involves interactions with biological macromolecules, including enzymes and proteins, potentially altering their functions and metabolic pathways.

Key Chemical Reactions

- Substitution Reactions : The chloro and fluoro groups can be replaced by other nucleophiles, facilitating the synthesis of diverse derivatives.

- Oxidation and Reduction : Under specific conditions, 2-chloro-1-(1-fluorocyclopropyl)ethanone can undergo oxidation or reduction to yield various products.

Biological Activity

Research indicates that 2-chloro-1-(1-fluorocyclopropyl)ethanone exhibits significant biological activity. Its potential for use in drug development has been explored, particularly as a precursor for pharmaceutical compounds.

Enzyme Interaction Studies

The compound's reactivity with specific enzymes has been investigated to understand its role in metabolic pathways. Preliminary docking studies suggest that it may interact with key enzymes involved in biosynthetic pathways, which could lead to the development of novel inhibitors targeting these enzymes .

Case Studies

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of 2-chloro-1-(1-fluorocyclopropyl)ethanone revealed its potential as an antimicrobial agent. The synthesized compounds were evaluated against Candida albicans and Staphylococcus epidermidis, showing varying degrees of activity with MIC values indicating moderate effectiveness .

Case Study 2: Fluorinated Compound Metabolism

Research on the metabolic fate of fluorinated compounds indicated that 2-chloro-1-(1-fluorocyclopropyl)ethanone could undergo biotransformation in microbial systems. Studies using Cunninghamella elegans demonstrated that the fluorinated motif remained intact during metabolism, suggesting stability and potential for further exploration in drug design .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-1-(1-chlorocyclopropyl)ethanone | Chlorine instead of fluorine | Moderate antimicrobial activity |

| 2-Chloro-1-(3-hydroxyphenyl)ethanone | Hydroxyphenyl group | Enhanced enzyme inhibition |

| 1-Chlorocyclopropyl chloromethyl ketone | Different substituents | Limited biological studies available |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-1-(1-fluorocyclopropyl)ethanone?

- Methodological Answer : The compound is synthesized via acylation reactions using chloroacetyl chloride. For analogs, alkylation of amines with intermediates like 2-chloro-1-(3-chlorophenyl)ethanone is performed in biphasic systems (dry acetone, K₂CO₃, KI catalyst) at 60°C . Direct synthesis involves fluorinated cyclopropane precursors, with reaction progress monitored via HPLC .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR), LC/MS, and elemental analysis (C, H, N) are standard. Purity is validated via HPLC (e.g., >95% purity thresholds) . For fluorinated analogs, ¹⁹F NMR is critical for confirming fluorine substitution .

Q. What storage conditions ensure stability of 2-chloro-1-(1-fluorocyclopropyl)ethanone?

- Methodological Answer : Stability is maintained under inert atmospheres (e.g., argon) at temperatures below -20°C to prevent hydrolysis or decomposition. Lachrymatory properties necessitate airtight containers and dark storage to avoid light-induced degradation .

Advanced Research Questions

Q. How can computational modeling predict reactivity in fluorinated cyclopropane derivatives?

- Methodological Answer : Density functional theory (DFT) calculations using SMILES or InChIKey identifiers (e.g., JFFZOUIQOJVVJH-UHFFFAOYSA-N) model steric and electronic effects. Parameters like polar surface area (PSA ≈17.07 Ų) and logP values guide predictions of solubility and reactivity .

Q. What experimental strategies resolve contradictions in reaction yields for derivatives?

- Methodological Answer : Systematic optimization of pH (6.0–8.0) and ionic strength (0.05–0.2 M phosphate buffer) is critical. For example, Acinetobacter sp. biocatalysts achieve high stereoselectivity (>99.9% ee) but require pH 7.6 for maximal yield (56.2%) . Parallel trials with alternative catalysts (e.g., Pseudomonas spp.) can address yield inconsistencies.

Q. How is stereoselective synthesis achieved using this compound?

- Methodological Answer : Biocatalytic reduction with bacterial strains (e.g., Acinetobacter sp.) under controlled pH and ionic strength enables enantioselective synthesis. For example, fluorinated ketones are reduced to (S)-alcohols with >99.9% ee, leveraging enzyme-substrate interactions sensitive to buffer conditions .

Key Considerations

- Contradictions in Data : Variations in yields (44–78%) for alkylation reactions highlight the need for solvent optimization (e.g., DCM vs. acetone) and catalyst screening .

- Advanced Applications : Fluorinated cyclopropane derivatives are pivotal in designing antibiotics and HDAC inhibitors, requiring rigorous stereochemical control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.